Edaravone, a potent free radical scavenger, has been extensively studied for its therapeutic potential in various neurological and cardiovascular conditions. Initially approved in Japan for the treatment of acute ischemic stroke, its applications have expanded to include amyotrophic lateral sclerosis (ALS) and potentially other oxidative stress-related diseases. The compound's ability to mitigate oxidative damage and inflammation has made it a subject of interest in the medical community, prompting numerous studies to explore its efficacy and mechanism of action across different fields67.
The primary chemical reaction associated with edaravone trimer is its formation from edaravone radicals. The reaction mechanism involves the combination of three edaravone radicals, leading to the formation of the trimer. [] Further research is needed to explore other potential chemical reactions involving edaravone trimer.
Edaravone's primary mechanism involves scavenging free radicals, particularly hydroxyl radicals and peroxynitrite, which are known to contribute to the pathogenesis of several diseases by damaging cellular components such as lipids, proteins, and DNA. By donating an electron to these reactive oxygen species, edaravone neutralizes them, thereby preventing the oxidative stress that can lead to cell death and tissue damage. This antioxidant effect has been shown to confer neuroprotective benefits by inhibiting apoptosis, reducing inflammation, and preserving cellular function in various models of disease37. Additionally, edaravone has been observed to enhance endothelial barrier function, which may contribute to its protective effects in vascular disorders5.
In ALS, a phase III clinical trial initially suggested no significant effects, but a subsequent double-blind trial demonstrated therapeutic benefits in patients diagnosed with definite ALS. Studies in rodent models of familial ALS have shown that edaravone can attenuate motor symptoms and motor neuron degeneration1. Moreover, edaravone has been found to slow motor decline and decrease SOD1 deposition in ALS mice when treatment was initiated at symptom onset8.
For acute ischemic stroke, edaravone has been used clinically in Japan since 2001. It has been shown to reduce the release of high-mobility group box-1 (HMGB1), a mediator of ischemic brain damage, and to decrease the total infarct area in a rat model of cerebral infarction3. The drug's radioprotective effects have also been observed in X-ray-induced apoptosis in MOLT-4 cells, where it suppressed apoptosis by inhibiting p539.
Edaravone has demonstrated neuroprotective effects against retinal damage both in vitro and in vivo. It significantly decreased radical generation and reduced cell death induced by oxidative stress in a rat retinal ganglion cell line. In vivo, it protected against NMDA-induced retinal cell death and decreased expressions of oxidative stress markers in the retina2. Systemic administration of edaravone also protected against light-induced photoreceptor degeneration in mice, suggesting its potential in treating retinal diseases associated with oxidative stress4.
The antioxidant properties of edaravone have been explored in the context of cardiovascular diseases. It has shown protective effects on ischemic insults and inflammation in the heart and vessels. Clinical studies have indicated that edaravone may have preventive effects on myocardial injury following ischemia and reperfusion, and it could be a therapeutic intervention for endothelial dysfunction in atherosclerosis, heart failure, diabetes, or hypertension6.
Edaravone has been studied for its neuroprotective effect against cisplatin-induced behavioral and biochemical anomalies in rats. It inhibited cognitive deficits, motor incoordination, oxido-nitrosative stress, neuroinflammation, and NF-κB activation in the hippocampus. Furthermore, edaravone up-regulated the gene expression level of Nrf2/HO-1, suggesting its role in preventing chemotherapy-induced neurobehavioral deficits10.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: